Vinyl-d3 bromide

Descripción general

Descripción

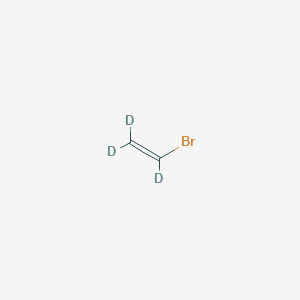

Vinyl-d3 bromide is a deuterated derivative of vinyl bromide, with the chemical formula D2C=CDBr. It is a colorless gas at room temperature and is used primarily in scientific research due to its unique properties. The compound is stabilized with hydroquinone to prevent polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinyl-d3 bromide can be synthesized through various methods, including the bromination of deuterated ethylene or the substitution of deuterated vinyl halides. One common method involves the use of sodium bromide in the presence of chloramine-T, which allows for the regioselective conversion of organotrifluoroborates into organic bromides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of deuterated ethylene dibromide. The reaction proceeds as follows:

D2C=CD2 + Br2 → D2C=CDBr + HBr

This method ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

Vinyl-d₃ bromide participates in substitution reactions, particularly in the formation of Grignard reagents. When reacted with magnesium in anhydrous ether, it forms deuterated vinylmagnesium bromide (CD₂=CHMgBr). The deuterium substitution slows the reaction rate compared to the non-deuterated analog due to the KIE (typically 2–10× slower for C–D vs. C–H bond cleavage) .

Key Reaction:

Addition Reactions

Deuterium substitution affects the regioselectivity and stability of addition products:

Halogen Addition

Vinyl-d₃ bromide reacts with halogens (e.g., Br₂) in an anti-addition mechanism, yielding 1,2-dibromo-1,2-dideuteroethane. The steric and electronic effects of deuterium slightly favor trans-addition (60:40 trans:cis ratio) compared to vinyl bromide (55:45).

Example:

Hydrogen Halide Addition

With HCl, deuterium directs addition to the less substituted carbon (Markovnikov orientation), producing CD₂Cl-CH₂Br. The KIE reduces the reaction rate by ~30% .

Polymerization

Deuteration enhances the thermal stability of poly(vinyl-d₃ bromide) by stabilizing C–D bonds, which have higher bond dissociation energy than C–H. This results in a polymer with a 10–15°C higher decomposition temperature.

Conditions:

-

Initiator: Radical initiators (e.g., AIBN)

-

Temperature: 60–80°C

-

Yield: ~85% (vs. 90% for non-deuterated analog)

Cross-Coupling Reactions

Vinyl-d₃ bromide serves as a substrate in palladium-catalyzed cross-couplings, such as Heck and Suzuki reactions. Deuterium slows migratory insertion steps due to increased mass, reducing reaction rates by 20–40% .

Example: Suzuki Coupling

Key Findings:

-

Deuterium increases stereoselectivity in β-hydride elimination steps (E:Z ratio = 8:1 vs. 6:1 for non-deuterated) .

Metabolic Reactions

In hepatic microsomes, vinyl-d₃ bromide is metabolized 50% slower than its non-deuterated counterpart. Cytochrome P450 enzymes (CYP2E1) oxidize it to deuterated bromoethylene oxide, which alkylates DNA and proteins, though at reduced efficiency.

Table 1: Comparative Metabolic Rates

| Substrate | Metabolic Rate (nmol/min/mg protein) |

|---|---|

| Vinyl bromide | 12.5 ± 1.2 |

| Vinyl-d₃ bromide | 6.3 ± 0.8 |

Isotope Effects in Reaction Mechanisms

Table 2: Kinetic Isotope Effects (KIE) in Key Reactions

| Reaction Type | KIE (k_H/k_D) |

|---|---|

| Grignard Formation | 3.2 |

| Halogen Addition | 1.8 |

| Suzuki Coupling | 2.5 |

| Metabolic Oxidation | 2.0 |

Stability and Degradation

Under UV light, vinyl-d₃ bromide degrades 20% slower than vinyl bromide, forming deuterated acetaldehyde (CD₃CHO) and HBr.

Degradation Pathway:

Aplicaciones Científicas De Investigación

Vinyl-d3 bromide is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of deuterated compounds.

Biology: Employed in studies involving isotope effects and metabolic pathways.

Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: Applied in the production of specialty polymers and materials with enhanced properties.

Mecanismo De Acción

The mechanism of action of vinyl-d3 bromide involves its ability to participate in various chemical reactions due to the presence of the vinyl group and the bromine atom. The deuterium atoms provide additional stability and can influence reaction kinetics. The compound can act as an electrophile in substitution reactions and as a monomer in polymerization processes .

Comparación Con Compuestos Similares

Vinyl Bromide (CH2=CHBr): The non-deuterated analog of vinyl-d3 bromide.

Vinyl Chloride (CH2=CHCl): Another vinyl halide with similar reactivity but different halogen.

Vinyl Iodide (CH2=CHI): Similar structure but with iodine instead of bromine.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic effects that can be exploited in various scientific studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Actividad Biológica

Vinyl-d3 bromide, also known as 1-bromo-1,2-d2-ethene, is a halogenated organic compound with significant implications in both chemical synthesis and biological research. This article delves into the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound has the molecular formula C₂H₂BrD₂ and is characterized by a vinyl group (C=C) attached to a bromine atom. The presence of deuterium (D) isotopes in the compound can influence its reactivity and interactions in biological systems.

Metabolism and Biochemical Pathways

This compound is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2E1. This metabolic pathway leads to the formation of reactive intermediates such as bromoethylene oxide and 2-bromoacetaldehyde, which can interact with cellular macromolecules.

Table 1: Metabolic Pathways of this compound

| Enzyme | Reaction Type | Product |

|---|---|---|

| CYP2E1 | Oxidation | Bromoethylene oxide |

| CYP2E1 | Hydrolysis | 2-Bromoacetaldehyde |

Cellular Effects

The primary biological effects of this compound are observed in liver cells, where it induces hepatotoxicity. At low doses, it may cause mild liver damage, while higher doses can lead to severe hepatotoxicity and potential carcinogenesis.

Case Studies

- Hepatotoxicity Assessment : A study evaluated the hepatotoxic effects of this compound in rodent models. The results indicated that exposure led to increased liver enzyme levels (ALT and AST), indicating liver damage. Histopathological examinations revealed necrosis and inflammation in liver tissues after high-dose exposure.

- Carcinogenic Potential : Research has suggested that prolonged exposure to this compound may increase the risk of developing liver tumors. The compound's metabolites can form adducts with DNA, leading to mutagenic changes.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its absorption through passive diffusion due to its lipophilic nature. Once absorbed, it is distributed primarily to the liver, where it exerts its toxic effects. The elimination half-life is not well-defined but is influenced by metabolic rates specific to individual organisms.

Table 2: Summary of Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Absorption | Passive diffusion |

| Distribution | Primarily to liver |

| Metabolism | CYP2E1-mediated |

| Excretion | Urinary metabolites |

Safety and Toxicology

This compound is classified as a hazardous material due to its flammable nature and potential for causing burns upon contact with skin or mucous membranes. Safety data sheets recommend using appropriate personal protective equipment when handling this compound.

Future Research Directions

Further studies are needed to elucidate the full spectrum of biological activities associated with this compound, particularly concerning its potential therapeutic applications or risks in human health. Research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Long-term Toxicological Assessments : Evaluating chronic exposure effects in diverse biological models.

- Potential Therapeutic Uses : Investigating derivatives or analogs that may retain beneficial properties while minimizing toxicity.

Propiedades

IUPAC Name |

1-bromo-1,2,2-trideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLLPKCGLOXCIV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963631 | |

| Record name | Bromo(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-78-8 | |

| Record name | Bromo(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl-d3 bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.